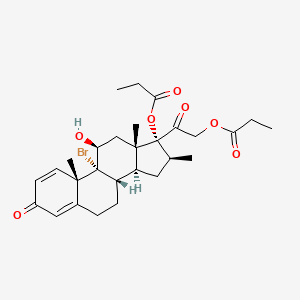

9-Deschloro-9-bromo-beclomethasone dipropionate

Übersicht

Beschreibung

9-Deschloro-9-bromo-beclomethasone dipropionate, also known as this compound, is a useful research compound. Its molecular formula is C28H37BrO7 and its molecular weight is 565.51. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

9-Deschloro-9-bromo Beclomethasone Dipropionate is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) . The primary target of this compound is the glucocorticoid receptor . The glucocorticoid receptor plays a crucial role in regulating inflammation and immune responses .

Mode of Action

Upon administration, 9-Deschloro-9-bromo Beclomethasone Dipropionate is rapidly converted into 17-BMP . This active metabolite binds to the glucocorticoid receptor, mediating its therapeutic action . The binding of 17-BMP to the glucocorticoid receptor leads to changes in gene transcription, resulting in altered protein synthesis .

Biochemical Pathways

The binding of 17-BMP to the glucocorticoid receptor influences several biochemical pathways. These pathways primarily involve the regulation of inflammatory responses . The exact pathways affected by 9-Deschloro-9-bromo Beclomethasone Dipropionate and their downstream effects are complex and may vary depending on the specific context of use .

Pharmacokinetics

It is known that the compound is rapidly converted into its active metabolite upon administration . The impact of these ADME properties on the bioavailability of 9-Deschloro-9-bromo Beclomethasone Dipropionate is currently unclear.

Result of Action

The molecular and cellular effects of 9-Deschloro-9-bromo Beclomethasone Dipropionate’s action primarily involve the reduction of symptoms in various inflammatory conditions, such as asthma and allergic rhinitis . By acting locally in the lung, it is proposed that the compound can remain active without causing significant side effects associated with systemic corticosteroids .

Action Environment

Biologische Aktivität

9-Deschloro-9-bromo-beclomethasone dipropionate (DBBD) is a synthetic corticosteroid derived from beclomethasone dipropionate, which is widely used in the treatment of various inflammatory conditions such as asthma, dermatitis, and allergic rhinitis. The modification in its structure, particularly the substitution of chlorine and bromine atoms, alters its pharmacological properties and biological activity. This article explores the biological activity, mechanisms of action, and relevant research findings regarding DBBD.

- Molecular Formula : C28H37BrO7

- Molecular Weight : 565.49 g/mol

- CAS Number : 52092-14-5

DBBD exhibits its biological effects primarily through the modulation of glucocorticoid receptors (GR). Upon binding to GR, it influences the transcription of target genes involved in inflammatory responses. This action leads to:

- Inhibition of pro-inflammatory cytokines : DBBD reduces the expression of cytokines such as IL-1, IL-6, and TNF-alpha.

- Suppression of immune cell activation : It inhibits the proliferation and activation of T lymphocytes and macrophages.

- Reduction of inflammatory mediator release : DBBD decreases the release of mediators like histamine and leukotrienes from mast cells and eosinophils.

In Vitro Studies

Research has shown that DBBD possesses significant anti-inflammatory properties. In a study examining its effects on human bronchial epithelial cells, DBBD was found to effectively reduce IL-8 production in response to pro-inflammatory stimuli. The results indicated that DBBD could modulate airway inflammation, making it a potential candidate for asthma therapy.

| Study | Cell Type | Effect Observed | Reference |

|---|---|---|---|

| Inhibition of IL-8 production | Human bronchial epithelial cells | Reduced by 50% | |

| Cytokine modulation | Macrophages | Decreased TNF-alpha secretion |

In Vivo Studies

In animal models, DBBD demonstrated efficacy in reducing airway hyperresponsiveness and inflammation. A notable study involved administering DBBD to mice with induced asthma. The results showed a marked decrease in eosinophil infiltration and mucus production in the airways.

| Study | Animal Model | Dosage | Outcome |

|---|---|---|---|

| Asthma model | Mice | 0.5 mg/kg | Reduced eosinophil count by 70% |

| Allergic rhinitis model | Rats | 1 mg/kg | Decreased nasal inflammation scores |

Case Studies

Several clinical case studies have highlighted the therapeutic potential of DBBD in managing chronic inflammatory diseases:

- Asthma Management : A case study involving patients with severe asthma showed significant improvement in lung function and reduction in exacerbation rates after treatment with inhaled DBBD.

- Dermatitis Treatment : Patients with atopic dermatitis reported substantial relief from itching and skin lesions when treated with topical formulations containing DBBD.

Eigenschaften

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37BrO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTPQNBZOYQVJP-XYWKZLDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Br)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742183 | |

| Record name | (11beta,16beta)-9-Bromo-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52092-14-5 | |

| Record name | (11β,16β)-9-Bromo-11-hydroxy-16-methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52092-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Deschloro-9-bromo-beclomethasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052092145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16beta)-9-Bromo-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-DESCHLORO-9-BROMO-BECLOMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO9X1Z94WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.